Mocetinostat

Content Navigation

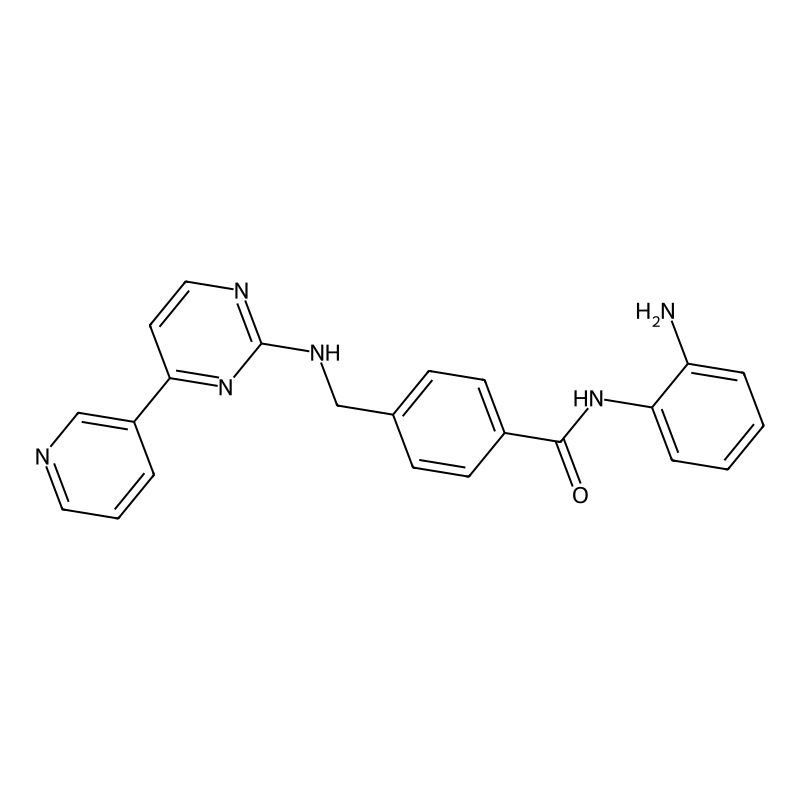

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Key Biological Effects

Mocetinostat's effects are mediated through the inhibition of HDAC enzymes, which play a key role in epigenetic regulation. The diagram below illustrates its core mechanism and downstream consequences.

Core mechanism and downstream effects of this compound

The biological consequences of this mechanism are broad and context-dependent. The table below summarizes the key effects observed in different disease models.

| Disease Area | Observed Effects | Key Mechanistic Insights |

|---|

| Oncology [1] [2] [3] | - Induces apoptosis & autophagy

- Inhibits proliferation & metastasis

- Increases tumor immunogenicity

- Synergizes with checkpoint inhibitors | - Upregulates pro-apoptotic miR-31 and Bad protein; downregulates anti-apoptotic E2F6 [3]

- Increases HLA genes and PD-L1 expression [1]

- Decreases T-regulatory cells and MDSCs [1] | | Cardiac Fibrosis [4] [5] [6] | - Reverses existing fibrosis

- Improves cardiac function

- Reduces collagen deposition | - Reverses myofibroblast activation (decreases α-SMA, Collagen III) [4]

- Activates p53/p21 axis and Caspase-3 [4] | | Osteoarthritis [7] | - Chondroprotective & anti-inflammatory

- Reduces pain | - Upregulates KLF4 transcription factor

- Modulates PGC-1α pathway |

Examples of Experimental Protocols

To illustrate how the effects of this compound are evaluated in research, here are summaries of key experimental methodologies from the literature.

1. In Vitro Anti-tumor Activity in Glioblastoma Cells [2]

- Cell Lines & Culture: Human glioblastoma T98G and rat glioma C6 cells maintained in RPMI-1640 with 10% FBS.

- Treatment: Cells treated with a dose range of this compound (0.0 - 2.5 µM) for 48 hours.

- Viability Assay: Cell proliferation measured using MTT assay. 10µL MTT solution added to each well, incubated for 4h, formazan crystals dissolved, and absorbance measured at 570nm.

- Apoptosis & Differentiation Assessment: Morphological features of apoptosis and differentiation analyzed after fixation and staining with a Kwik-Diff kit, followed by examination under a light microscope.

- Protein Analysis: Western blotting performed to analyze changes in pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins, as well as differentiation markers.

2. In Vivo Anti-fibrotic Effect in Heart Failure [4]

- Animal Model: Myocardial infarction (MI) induced in rats via left anterior descending (LAD) coronary artery occlusion to model congestive heart failure (CHF).

- Treatment Protocol: this compound administered via injection for 3 weeks, starting at 3 weeks post-MI when heart failure was established.

- Functional Assessment: Cardiac function analyzed at 6 weeks post-MI using measurements of left ventricle end-diastolic pressure and dp/dt max.

- Fibrosis Quantification: Total collagen content in heart tissue measured to assess the extent of fibrosis. In vitro, isolated CD90+ cardiac fibroblasts treated with this compound showed decreased expression of α-Smooth Muscle Actin (α-SMA), Collagen III, and MMP2.

Quantitative Data Summary

The efficacy of this compound is dose- and context-dependent. The following table consolidates key quantitative findings from preclinical studies.

| Model System | This compound Dose / Concentration | Key Quantitative Outcome |

|---|---|---|

| Glioblastoma Cells (C6, T98G) [2] | 0.5 - 2.5 µM for 48h | Dose-dependent reduction in cell viability (MTT assay) |

| Prostate Cancer Cells (DU-145) [3] | 5 - 20 µM for 48h | Significant induction of apoptosis (Cell Death ELISA) |

| Prostate Cancer Xenograft [3] | Not specified | ~50% reduction in orthotopic tumor growth |

| Syngeneic Tumor Model [1] | Not specified | Augmented anti-tumor activity of PD-L1 antibody antagonist |

| Rat CHF Model [4] | 10 mg/kg (i.p., every other day for 3 weeks) | Improved left ventricle end diastolic pressure and dp/dt max; decreased total collagen |

| Rat TAC Model [5] | 10 mg/kg (i.p., every other day for 4 weeks) | Significant regression of cardiac hypertrophy and fibrosis; reduced RAS activity |

Research Status and Considerations

This compound remains an investigational drug and has not received full approval for general clinical use [8]. Its development has progressed through various phases:

- It has been evaluated in Phase I and II clinical trials for several cancers, including lymphoma, urothelial carcinoma, and myelodysplastic syndrome [8] [9].

- Early-generation HDAC inhibitors' clinical application can be limited by toxicity, and this compound's isotype-selectivity was designed to improve the therapeutic window [3] [9]. While generally well-tolerated in preclinical models, one review noted that patient enrollment was temporarily suspended to investigate potential cardiac complications, leading to a recommendation to exclude patients with significant pre-existing cardiac abnormalities [9].

References

- 1. The class /IV I increases tumor antigen... HDAC inhibitor this compound [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a novel selective histone deacetylase (HDAC ... [pmc.ncbi.nlm.nih.gov]

- 3. Class I HDAC inhibitor this compound induces apoptosis by ... [nature.com]

- 4. , HDAC , reverses cardiac fibrosis in... class I inhibitor this compound [fibrogenesis.biomedcentral.com]

- 5. Histone deacetylase inhibitor, this compound, regulates ... [imrpress.com]

- 6. , HDAC , reverses cardiac fibrosis in... class I inhibitor this compound [asu.elsevierpure.com]

- 7. This compound activates Krüppel-like factor 4 and protects ... [insight.jci.org]

- 8. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 9. This compound (MGCD0103): a review of an isotype ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]

mocetinostat pharmacodynamics histone hyperacetylation

Pharmacodynamic Profile & Mechanisms of Action

Mocetinostat's primary action is inhibiting a specific subset of HDAC enzymes, which increases the accumulation of acetylated histones and other proteins within cells [1].

Table 1: HDAC Isoform Selectivity of this compound

| HDAC Isoform | Class | IC₅₀ (μM) | Selectivity |

|---|---|---|---|

| HDAC1 | I | 0.15 [2] | Submicromolar |

| HDAC2 | I | 0.29 [2] | Submicromolar |

| HDAC3 | I | 1.66 [2] | Submicromolar |

| HDAC11 | IV | 0.59 [2] | Submicromolar |

| HDAC8 | I | Information Missing from Search Results | - |

This selective inhibition translates into specific downstream molecular and cellular events.

Table 2: Key Downstream Pharmacodynamic Effects & Evidence

| Observed Effect | Experimental Model | Key Findings / Mechanism |

|---|---|---|

| Histone Hyperacetylation | Human cancer cells [3], peripheral white blood cells from clinical trial patients [1] | Dose-dependent increase in acetylated histones H3 and H4; used as a pharmacodynamic biomarker in clinical trials. |

| Cell Cycle Arrest | Broad antitumor preclinical models [1] | Induction of p21WAF1/CIP1 expression, leading to cell cycle arrest [3] [2]. |

| Apoptosis Induction | Prostate cancer cells (DU-145, PC-3) [4], Glioblastoma cell lines (C6, T98G) [5] [6] | Upregulation of pro-apoptotic miR-31 and protein Bad; downregulation of anti-apoptotic E2F6 and Bcl-2; activation of caspases-9 and -3. |

| Inhibition of PI3K/AKT Pathway | Glioblastoma cell lines [5] [6], Human epidural fibroblasts [7] | Reduced phosphorylation of AKT and its target GSK3β, suppressing cell survival and proliferation. |

| Cellular Differentiation | Glioblastoma cell lines [5] [6], Human chondrocytes [8] | Activation of differentiation markers (e.g., GFAP); suppression of undifferentiation markers (e.g., N-Myc, Id2). |

| Anti-fibrotic Effects | Rat laminectomy model [7] | Suppression of myofibroblast activation and increased fibroblast apoptosis, reducing epidural fibrosis. |

| Activation of KLF4 | Human joint tissue cells, mouse OA model [8] | Upregulation of the transcription factor KLF4, promoting expression of protective genes in cartilage. |

The following diagram summarizes the core signaling pathways modulated by this compound and their functional outcomes in different disease contexts:

Core pathways of this compound pharmacodynamics. This compound inhibits Class I/IV HDACs, causing histone hyperacetylation and direct pathway modulation, leading to diverse cellular outcomes.

Experimental Protocols for Key Assays

For scientists looking to validate these effects, here are methodologies from cited research.

Table 3: Summary of Key Experimental Protocols

| Assay Purpose | Cell Lines / Model | Detailed Protocol Summary |

|---|

| Cell Viability & Proliferation (MTT Assay) | Glioblastoma C6 and T98G cells [6] | 1. Seed 0.5 x 10⁴ cells/well in 96-well plates. 2. After 70% confluence, treat with this compound (0-2.5 µM) for 48h. 3. Add 10µL MTT solution, incubate 4h. 4. Add detergent, measure absorbance at 570nm. | | Analysis of Apoptosis (Annexin V/PI Staining & Morphology) | Glioblastoma C6 and T98G [6], Prostate cancer DU-145 and PC-3 [4] | 1. Culture cells and treat with this compound for 48h. 2. For flow cytometry: stain with FITC-Annexin V and Propidium Iodide (PI). 3. For morphology: fix and stain cells with a Kwik-Diff kit; image with light microscope; count apoptotic cells out of 300. | | In Vitro Differentiation Assay | Glioblastoma C6 and T98G cells [6] | 1. Culture cells in 6-well plates. 2. Treat with this compound for 48h. 3. Aspirate medium, wash with PBS, fix and stain with Kwik-Diff kit. 4. Examine differentiation features (e.g., cell morphology, processes) under light microscopy. | | Molecular Mechanism Analysis (Western Blot, PCR) | Human epidural fibroblasts [7], Glioblastoma cells [5] [6], Prostate cancer cells [4] | 1. Treat cells with this compound. 2. Extract mRNA and proteins. 3. Use Western Blot to detect: Acetylated histones, p21, BAX, Bcl-2, Bid, cleaved caspases, E2F6, Bad, HDAC1, p-AKT, p-GSK3β. 4. Use qPCR to measure: miR-31, KLF4, and other gene expression levels. |

Clinical & Preclinical Context

The pharmacodynamic properties of this compound underpin its investigation across various disease areas. It has been evaluated in clinical trials for hematological malignancies and solid tumors, including a phase 2 study in urothelial carcinoma with specific mutations [1] [9]. Beyond oncology, promising preclinical data shows efficacy in models of epidural fibrosis following laminectomy [7] and osteoarthritis [8], indicating a broader therapeutic potential.

References

- 1. This compound (MGCD0103): a review of an isotype ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 2. This compound Supplier | CAS 726169-73-9 | Focus Biomolecules [focusbiomolecules.com]

- 3. This compound HDAC1, HDAC11, HDAC2, HDAC3 27019 [bpsbioscience.com]

- 4. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 | Cell Death Discovery [nature.com]

- 5. This compound as a novel selective histone deacetylase (HDAC ... [pubmed.ncbi.nlm.nih.gov]

- 6. as a novel selective this compound ... | Research Square histone [researchsquare.com]

- 7. suppresses epidural fibrosis following laminectomy by... This compound [pubmed.ncbi.nlm.nih.gov]

- 8. This compound activates Krüppel-like factor 4 and protects ... [insight.jci.org]

- 9. This compound for patients with previously treated, locally ... [pmc.ncbi.nlm.nih.gov]

Mocetinostat (MGCD0103) Pharmacokinetic Data in Rats

The table below summarizes the key quantitative data from a rat pharmacokinetic study as published in the identified research [1].

| Parameter | Value / Finding | Notes |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | Method used for quantification |

| Linear Range | 5 - 5000 ng/mL | In rat plasma |

| Accuracy | 96.5% - 109.7% | -- |

| Precision (RSD) | < 11% (Intra-day & Inter-day) | -- |

| Mean Recovery | 89.7% - 96.1% | -- |

| Matrix Effect | 94.5% - 97.4% | -- |

| Bioavailability | 29.3% | After a 15 mg/kg oral dose vs. 3 mg/kg IV dose |

Experimental Methodology Overview

Based on the search results, here is a summary of the core experimental protocols used in the study [1]. Please note that some specific details (like vendor sources for some materials) are not provided in the available abstract.

- Sample Preparation: The method used protein precipitation with acetonitrile. After adding the internal standard (midazolam), acetonitrile was added to the rat plasma samples to precipitate proteins. The mixture was then centrifuged, and the supernatant was likely collected for analysis [1].

- Chromatographic Separation:

- Mass Spectrometric Detection:

- Pharmacokinetic Study Design:

- Animals: Rats (specific strain not mentioned in abstract) [1].

- Dosing: The study involved intravenous (3 mg/kg) and oral (15 mg/kg) administration of MGCD0103 [1].

- Data Analysis: Plasma concentration-time data was collected and used to calculate pharmacokinetic parameters, including oral bioavailability [1].

Mocetinostat Workflow and Pharmacokinetic Pathway

The following diagram illustrates the experimental workflow for the bioanalysis of this compound in rat plasma.

Experimental workflow for the bioanalysis of this compound in rat plasma [1].

The diagram below summarizes the key pharmacokinetic findings and their relationships from the rat study.

Pathway of key pharmacokinetic parameters and bioavailability calculation [1].

Important Context and Limitations

- Selective HDAC Inhibition: this compound is an isotype-selective HDAC inhibitor, primarily targeting Class I (HDAC1, 2, 3) and Class IV (HDAC11) enzymes, which differentiates it from broader pan-inhibitors [2] [3].

- Information Gaps: The available public information is from a 2014 study abstract [1]. Critical protocol details are unavailable, including: specific equipment models, full mobile phase gradient, injection volume, calibration standard preparation, and animal handling procedures.

- Clinical Relevance: While this data is from an animal model, this compound has been evaluated in human clinical trials for various cancers, where it demonstrated a favorable pharmacokinetic profile with a half-life of approximately 7-11 hours [2].

References

mocetinostat HDAC1 HDAC2 HDAC3 inhibition specificity

Mechanisms of Action and Key Experimental Findings

Mocetinostat exerts its anti-tumor effects through multiple interconnected biological mechanisms, as demonstrated in various cancer models.

| Cancer Model | Key Findings on Mechanism of Action | Experimental Evidence |

|---|

| Glioblastoma (in vitro) | Induced apoptosis, inhibited proliferation/metastasis, induced differentiation. Modulated PI3K/AKT pathway; ↑ BAX (pro-apoptotic), ↓ Bcl-2 (anti-apoptotic) [1] | - MTT cell proliferation assay

- Apoptosis assay (morphology)

- Western blot [1] | | Prostate Cancer (in vitro & in vivo) | Activated miR-31 expression → suppression of E2F6 (anti-apoptotic) → induced apoptosis [2] | - Cell death ELISA

- Real-time PCR (miR-31)

- Western blot (E2F6, Bad, caspases)

- Orthotopic xenograft model [2] | | Non-Small Cell Lung Cancer (NSCLC) & Immunotherapy | Increased tumor antigen presentation (↑ HLA genes, ↑ PD-L1), decreased immunosuppressive cells (Tregs, MDSCs), augmented checkpoint inhibitor therapy [3] | - Chromatin immunoprecipitation (ChIP)

- Flow cytometry (immune cell populations)

- Syngeneic tumor models [3] |

These pathways can be visualized in the following diagram that summarizes the core mechanisms of action for this compound:

Summary of this compound's Core Mechanisms of Action.

Key Experimental Protocols

To investigate the effects of this compound in a research setting, several standard assays are used. Here are detailed methodologies for key experiments cited in the search results.

MTT Cell Proliferation Assay (from [1])

- Purpose: To measure cell viability and the cytotoxic effects of this compound.

- Procedure:

- Seed cells (e.g., glioblastoma T98G, C6) in 96-well plates at a density of 0.5 × 10⁴ cells/well.

- Incubate until ~70% confluent.

- Replace medium with a fresh one containing a concentration gradient of this compound (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µM).

- After 48 hours of incubation, add 10 µL of MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

- Add a detergent reagent (e.g., 100 mL) to dissolve the crystals.

- Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 690 nm to subtract background.

Apoptosis Assay via Morphological Analysis (from [1])

- Purpose: To detect and quantify apoptotic cells based on morphological characteristics.

- Procedure:

- Culture cells (e.g., C6 and T98G) in 6-well plates at a density of 0.5 × 10⁴.

- Treat with different doses of this compound for 48 hours.

- Discard the supernatant and wash the cells twice with phosphate-buffered saline (PBS).

- Fix and stain the cells using a commercial staining kit (e.g., Kwik-Diff kit per manufacturer's instructions).

- Image the cells under a light microscope to identify classic apoptotic features (e.g., cell shrinkage, chromatin condensation).

- Use image analysis software (e.g., ImageJ) to calculate the percentage of apoptotic cells.

Western Blot Analysis for Protein Expression (from [1] [2])

- Purpose: To analyze changes in the expression levels of key proteins in response to this compound treatment (e.g., BAX, Bcl-2, E2F6, Bad, activated caspases).

- Procedure:

- Lyse cells after treatment with this compound to extract total protein.

- Separate proteins by molecular weight using gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins from the gel onto a membrane (e.g., PVDF or nitrocellulose).

- Block the membrane with a protein solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody specific to the protein of interest.

- Incubate with a conjugated secondary antibody.

- Detect the signal using a chemiluminescence or fluorescence detection system.

This compound represents a targeted epigenetic therapy with a well-defined inhibitory profile and multiple mechanisms for combating cancer cells and modulating the tumor microenvironment.

References

mocetinostat histone deacetylase enzyme targeting

Mechanism of Action and Key Effects

Mocetinostat exerts its effects primarily by inhibiting HDAC enzymes, leading to increased acetylation of histone tails. This relaxation of chromatin structure promotes the transcription of genes that are often silenced in cancers, such as tumor suppressor genes [1]. The key downstream consequences are:

- Induction of Apoptosis: Promotes programmed cell death by increasing pro-apoptotic proteins (e.g., BAX, Bad) and decreasing anti-apoptotic proteins (e.g., Bcl-2, Bid, E2F6) [2] [3] [4].

- Inhibition of Cell Proliferation & Cell Cycle Arrest: Suppresses cancer cell growth and induces cell cycle arrest [2] [5].

- Promotion of Cellular Differentiation: Induces the expression of differentiation markers (e.g., GFAP in glioblastoma cells) and suppresses undifferentiation markers [2] [4].

- Anti-metastatic and Anti-angiogenic Effects: Reduces cancer cell invasion, metastasis, and the formation of new blood vessels that feed tumors [2] [5].

- Modulation of microRNA: Can activate pro-apoptotic microRNAs like miR-31, which in turn suppresses its anti-apoptotic target, E2F6 [3].

The following diagram illustrates the core signaling pathways modulated by this compound and their biological outcomes.

Quantitative Inhibition Profile

The potency of this compound varies across different HDAC isotypes. The table below presents its half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration required to inhibit enzyme activity by 50% in cell-free assays.

| HDAC Isoform | IC₅₀ (μM) | Notes |

|---|---|---|

| HDAC1 | 0.15 [6] | Primary target, highest potency |

| HDAC2 | ~0.3-0.5 (estimated) | 2- to 10-fold less potent than HDAC1 [6] |

| HDAC3 | 0.61 [6] | |

| HDAC11 | Not precisely quantified | Active inhibition, but less potent than HDAC1 [6] |

| Class II HDACs | No significant activity | Selective against Class I/IV [6] [7] |

Experimental Protocols from Key Studies

Here are the summarized methodologies from two pivotal preclinical studies investigating this compound.

In Vitro Study on Glioblastoma Cells [2] [4]

- Cell Lines: Human glioblastoma T98G and rat glioma C6 cells.

- Culture Conditions: Maintained in RPMI 1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO₂.

- Drug Preparation: this compound was dissolved in DMSO to create a 5.0 mM stock solution, stored at -20°C. Working concentrations ranged from 0.5 to 2.5 μM.

- Key Assays:

- MTT Cell Proliferation Assay: Cells were seeded in 96-well plates, treated for 48 hours, then incubated with MTT solution. Absorbance was measured at 570 nm to determine cell viability.

- Apoptosis Assay (Morphological): Cells were cultured in 6-well plates, treated for 48 hours, then fixed and stained using a Kwik-Diff kit. Apoptotic cells were identified and counted under a light microscope.

- In Vitro Differentiation Assay: Cells were treated with this compound for 48 hours, then fixed, stained, and examined for morphological features of differentiation.

Study on Apoptosis Mechanism in Prostate Cancer [3]

- Cell Lines: Prostate cancer DU-145 and PC-3 cells.

- Key Findings: Identified the miR-31/E2F6 axis as critical for this compound-induced apoptosis.

- Experimental Techniques:

- Apoptosis Measurement: Cell Death ELISA assay to detect mono- and oligonucleosomes in lysates.

- Gene Expression Analysis: Real-time PCR to quantify miR-31 expression levels.

- Protein Analysis: Western blotting to assess levels of E2F6, Bad, cleaved caspases, and PARP.

- Functional Validation: Used miR-31 inhibitor and siRNA against E2F6 to confirm the pathway's role.

Therapeutic Applications & Clinical Status

This compound has been investigated for a range of conditions, primarily in oncology.

| Disease Area | Model / Context | Key Findings & Status |

|---|---|---|

| Oncology | ||

| ↳ Hodgkin's Lymphoma | Phase II Clinical Trials | Approved for phase II trials in 2010 [2] [1]. |

| ↳ Glioblastoma | Preclinical (in vitro) | Inhibits proliferation, induces apoptosis & differentiation in cell lines [2] [4]. |

| ↳ Prostate Cancer | Preclinical (in vitro & in vivo) | Induces apoptosis via miR-31/E2F6; effective against cancer stem cells [3]. |

| ↳ Other Cancers | Clinical & Preclinical Trials | Studied for urothelial carcinoma, myelodysplastic syndrome, leukemia, etc. [1] [3] [5]. |

| Non-Oncology | ||

| ↳ Osteoarthritis (OA) | Preclinical (in vivo mouse model) | Activated KLF4 transcription factor, protected against cartilage damage and pain [8]. |

| ↳ Cardiac Hypertrophy & Fibrosis | Preclinical (in vivo rat model) | Reduced cardiac remodeling, hypertrophy, and fibrosis [9]. |

Important Preclinical & Clinical Notes

- Combination Therapy: this compound has shown synergistic effects. For example, it enhances the efficacy of docetaxel in prostate cancer cells and gemcitabine in leiomyosarcoma models [3] [6].

- Status of Information: Some foundational mechanistic studies, particularly in glioblastoma, are from preprints that have not yet undergone peer review [2] [4]. While they provide valuable insights, their conclusions should be considered preliminary.

- Clinical Status: this compound remains an investigational drug and has not received full approval for commercial use from major regulatory bodies like the FDA. Its development status for various indications should be confirmed via clinical trial registries [1].

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 2. This compound as a novel selective histone deacetylase (HDAC ... [pmc.ncbi.nlm.nih.gov]

- 3. Class I HDAC inhibitor this compound induces apoptosis by ... [nature.com]

- 4. as a novel selective this compound ... histone deacetylase [pubmed.ncbi.nlm.nih.gov]

- 5. inhibitors for leukemia treatment: current status... Histone deacetylase [eurjmedres.biomedcentral.com]

- 6. This compound (MGCD0103) | HDAC inhibitor | Mechanism [selleckchem.com]

- 7. | CAS 726169-73-9 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 8. This compound activates Krüppel-like factor 4 and protects ... [insight.jci.org]

- 9. inhibitor, Histone , regulates cardiac... deacetylase this compound [imrpress.com]

Comprehensive Application Notes and Protocols: Mocetinostat-Gemcitabine Combination Therapy for Leiomyosarcoma

Introduction and Disease Background

Leiomyosarcoma (LMS) represents a malignant tumor of mesenchymal origin and is one of the most common soft tissue sarcoma subtypes, characterized by a complex karyotype and significant intra- and intertumor heterogeneity. LMS can present in various anatomical locations including the uterus, skin, blood vessels, retroperitoneum, gastrointestinal tract, trunk, and extremities. The pathogenesis of LMS remains largely unknown, and advanced-stage disease is generally incurable with current systemic therapies, demonstrating a clear unmet medical need for novel therapeutic approaches. Uterine leiomyosarcoma (uLMS), the most common subtype of uterine sarcoma, demonstrates particularly aggressive behavior with high rates of recurrence and metastasis. The five-year survival for uLMS patients ranges between 25% and 76%, plummeting to just 10-15% for patients presenting with metastatic disease at initial diagnosis [1] [2].

Current first-line systemic treatment options for advanced LMS include gemcitabine-based regimens, typically combined with docetaxel. Gemcitabine as a single agent demonstrated a response rate of approximately 21% in second-line therapy for uterine LMS according to Gynecological Oncology Group criteria, while the combination of gemcitabine with docetaxel showed improved response rates of 25% by RECIST criteria in phase II studies [3] [4]. Despite these established regimens, therapeutic efficacy remains modest with no curative potential for metastatic disease, necessitating the development of novel combination strategies to overcome chemoresistance and improve patient outcomes [3].

Table 1: Clinical Characteristics of Leiomyosarcoma

| Characteristic | Details | Clinical Implications |

|---|---|---|

| Incidence | 1-2% of all uterine malignancies | Rare cancer with limited study populations |

| 5-Year Survival | 25-76% (all stages); 10-15% (metastatic) | Poor prognosis in advanced disease |

| Common Locations | Uterus, skin, blood vessels, retroperitoneum, GI tract | Diverse anatomical presentations |

| Current Standard Therapy | Gemcitabine + docetaxel; Doxorubicin-based regimens | Limited efficacy in metastatic setting |

| Key Challenges | Complex karyotype, tumor heterogeneity, chemoresistance | Need for novel therapeutic approaches |

Preclinical Mechanistic Insights

Molecular Mechanisms of Action

The combination of mocetinostat and gemcitabine exerts synergistic anti-tumor effects through multiple complementary mechanisms of action. This compound is a class I and IV selective histone deacetylase (HDAC) inhibitor that targets key epigenetic regulators in LMS cells. HDACs play crucial roles in chromatin remodeling and gene regulation by removing acetyl groups from lysine residues in histone tails, resulting in condensed chromatin structure and gene silencing. Inhibition of HDACs by this compound leads to a more relaxed chromatin state and active gene transcription, preferentially affecting cancer cells through the reactivation of silenced tumor suppressor genes [3] [4].

Gemcitabine (2',2'-difluorodeoxycytidine) is a fluorinated nucleoside analogue that requires intracellular activation to exert its cytotoxic effects. Upon cellular uptake, gemcitabine undergoes phosphorylation to its active forms: gemcitabine diphosphate inhibits ribonucleotide reductase (RR), while gemcitabine triphosphate is incorporated into DNA, leading to chain termination and apoptosis. The synergistic relationship between this compound and gemcitabine emerges from the ability of this compound to modulate key resistance pathways to gemcitabine. Preclinical studies demonstrated that this compound significantly reduces expression of gemcitabine-resistance markers RRM1 and RRM2 (the catalytic and regulatory subunits of ribonucleotide reductase, respectively) while simultaneously increasing expression of the gemcitabine-sensitivity marker hENT1 (human equilibrative nucleoside transporter 1), thereby enhancing gemcitabine uptake and efficacy [3] [4].

Figure 1: Mechanism of Synergistic Action Between this compound and Gemcitabine in LMS

Quantitative Data Summary

In Vitro Efficacy Data

Comprehensive in vitro studies utilizing multiple human LMS cell lines (SKLMS1, LMS1, Leio-012, Leio-196A, and LMS-117) demonstrated dose-dependent growth inhibition with this compound treatment. MTS assays revealed significant reduction in cell viability with IC50 values ranging between 0.5-1 μM across different LMS cell lines after 96 hours of treatment. Clonogenic assays further demonstrated that this compound effectively abrogated colony formation capacity in LMS cells, with approximately 80-90% reduction in colony formation at 1 μM concentration compared to DMSO-treated controls. Apoptosis analysis through cleaved caspase 3/7 activation showed that this compound induced dose-dependent apoptosis, with 2- to 4-fold increases in apoptotic activity compared to controls at concentrations of 0.5-1 μM [3] [4].

Table 2: In Vitro Efficacy of this compound in LMS Cell Lines

| Assay Type | Cell Lines Tested | Key Parameters | Results |

|---|---|---|---|

| MTS Cell Viability | SKLMS1, LMS1, Leio-012, Leio-196A, LMS-117 | IC50 values after 96h treatment | 0.5-1 μM across cell lines |

| Clonogenic Assay | SKLMS1, LMS1 | Colony count reduction at 1 μM | 80-90% reduction vs control |

| Apoptosis (Caspase 3/7) | SKLMS1, LMS1 | Fold-increase in apoptosis at 0.5-1 μM | 2-4 fold increase vs control |

| Synergy Studies | Multiple LMS lines | Combination Index (Compusyn) | Synergistic (CI < 1) |

In Vivo Efficacy Data

In vivo validation was conducted using a LMS xenograft model in SCID mice implanted with SKLMS1 cells. Mice were randomized into four treatment arms: vehicle control, this compound alone (50 mg/kg PO QD), gemcitabine alone (20 mg/kg IP BID), and the combination of this compound with gemcitabine. The combination therapy demonstrated superior anti-tumor efficacy compared to either agent alone, with significant reduction in final tumor volumes and weights. Importantly, the combination was well-tolerated with no significant weight loss or mortality observed during the course of the experiment. Mice in the combination arm received this compound 24 hours prior to gemcitabine administration, suggesting a priming effect that enhances subsequent chemotherapy efficacy [3] [4].

Table 3: In Vivo Efficacy in SKLMS1 Xenograft Model

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Tolerability |

|---|---|---|---|

| Vehicle Control | PEG400/0.2N HCl | Baseline | No toxicity observed |

| This compound Alone | 50 mg/kg PO QD | Moderate inhibition | Well-tolerated |

| Gemcitabine Alone | 20 mg/kg IP BID | Significant inhibition | Well-tolerated |

| Combination Therapy | This compound 24h prior to gemcitabine | Superior inhibition vs either monotherapy | Well-tolerated, no significant weight loss |

Biomarker Modulation Data

Western blot analysis of LMS cells treated with this compound demonstrated significant biomarker modulation underlying the synergistic mechanism. Expression of ribonucleotide reductase subunits RRM1 and RRM2, associated with gemcitabine resistance, was substantially decreased following this compound treatment. Concurrently, expression of hENT1, the major gemcitabine uptake transporter, was increased, facilitating enhanced intracellular gemcitabine accumulation. Additionally, this compound treatment induced characteristic histone hyperacetylation, confirming target engagement as demonstrated by increased acetylated histone H3 and H4 levels [3] [4].

Experimental Protocols

Cell Viability and Proliferation Assays

Purpose: To evaluate the anti-proliferative effects of this compound alone and in combination with gemcitabine in human LMS cell lines.

Materials and Reagents:

- Human LMS cell lines (SKLMS1, LMS1, etc.)

- This compound (Selleck Chemicals, stored as 10 mM stock in DMSO at -20°C)

- Gemcitabine (Selleck Chemicals, stored as 50 mM stock in DMSO at -20°C)

- CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS) kit (Promega)

- Complete DMEM media (supplemented with 10% FBS and 1% penicillin/streptomycin)

- 96-well tissue culture plates

- Microplate reader capable of measuring 490 nm absorbance

Procedure:

- Seed LMS cells in 96-well plates at a density of 5,000 cells per well in 100 μL complete media and allow to adhere overnight.

- Prepare serial dilutions of this compound (0.1, 0.5, 1 μM) and gemcitabine (0.1-100 nM) in complete media. For combination studies, use fixed molar ratios based on individual IC50 values.

- Treat cells with vehicle control (DMSO, equivalent concentration), single agents, or combinations in triplicate wells.

- Incubate treated cells for 96 hours at 37°C in a humidified 5% CO2 incubator.

- Add 20 μL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

- Measure absorbance at 490 nm using a microplate reader.

- Calculate percentage viability relative to vehicle-treated controls. Perform three independent experiments.

Data Analysis: Calculate IC50 values using non-linear regression analysis in GraphPad Prism. For combination studies, analyze synergy using Compusyn software with the Chou-Talalay method, where Combination Index (CI) < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism [3] [4].

Apoptosis Detection Protocol

Purpose: To quantify apoptosis induction by this compound through activated caspase 3/7 measurement.

Materials and Reagents:

- CellEvent Caspase 3/7 Green Detection Reagent (Life Technologies)

- Vybrant DyeCycle Green Stain (Life Technologies)

- IncuCyte Zoom Live-Cell Analysis System (Essen BioScience) or similar live-cell imaging system

- Black-walled, clear-bottom 96-well plates

- Complete DMEM media

Procedure:

- Seed LMS cells in 96-well plates at 2,000 cells per well in 100 μL complete media and allow to adhere overnight.

- Prepare this compound treatments (0.1, 0.5, 1 μM) in complete media containing 500 nM CellEvent Caspase 3/7 reagent.

- Replace media with treatment solutions and incubate under standard conditions.

- Monitor caspase 3/7 activation every 4-6 hours for 96 hours using the IncuCyte system.

- At endpoint (96 hours), add Vybrant DyeCycle Green Stain (1:2000 dilution) to each well to quantify total cell number.

- Analyze images using IncuCyte software to quantify green object count (apoptotic cells) normalized to total cell count.

Data Analysis: Express results as fold-change in caspase 3/7-positive cells relative to vehicle control. Statistical significance can be determined using one-way ANOVA with post-hoc testing [3].

In Vivo Xenograft Therapeutic Efficacy

Purpose: To evaluate the anti-tumor efficacy of this compound and gemcitabine alone and in combination in a LMS xenograft model.

Materials and Reagents:

- Six-week-old female SCID mice (Taconic Biosciences)

- SKLMS1 cells (ATCC)

- This compound (Mirati Therapeutics)

- Gemcitabine (Selleck Chemicals)

- PEG400/0.2N HCl (vehicle for this compound)

- Sterile phosphate-buffered saline (PBS)

Procedure:

- Harvest and resuspend SKLMS1 cells in sterile PBS at 1×10^7 cells/mL.

- Inject 1×10^6 cells (100 μL) subcutaneously into the right flank of each mouse.

- Monitor tumor growth by caliper measurements twice weekly. When tumors reach approximately 0.5 cm in diameter (approximately 2-3 weeks post-injection), randomize mice into four treatment groups (n=9-10 per group):

- Group 1: Vehicle control (PEG400/0.2N HCl, PO QD)

- Group 2: this compound alone (50 mg/kg, PO QD)

- Group 3: Gemcitabine alone (20 mg/kg, IP BID)

- Group 4: Combination (this compound 50 mg/kg PO QD, followed 24 hours later by gemcitabine 20 mg/kg IP BID)

- Continue treatments for 4-6 weeks, monitoring tumor dimensions and body weight twice weekly.

- Euthanize mice when tumors in control group reach 1.5 cm maximum dimension or if signs of distress develop.

- Measure final tumor volumes using the formula: Volume = (length × width^2)/2.

- Excise tumors and weigh for final tumor weight comparisons.

Data Analysis: Compare tumor volumes and weights between treatment groups using one-way ANOVA with appropriate post-hoc testing. Plot tumor growth curves over time for each treatment group [3].

Clinical Translation

Clinical Trial Outcomes

Based on the compelling preclinical data, a phase II clinical trial (SARC018-SPORE01/NCT02303262) was conducted to evaluate the combination of this compound and gemcitabine in patients with metastatic leiomyosarcoma who had documented disease progression after prior exposure to gemcitabine-containing therapy. This open-label, multi-center study represented the first clinical translation of the preclinical findings described in these application notes. The trial demonstrated feasibility and proof of principle activity for this combination approach, with an acceptable safety profile. However, the trial was terminated after completion of the first stage due to a limited response rate observed at interim analysis, suggesting that while biologically active, the combination may have limited clinical efficacy in heavily pretreated patients [5] [6].

Future Perspectives and Alternative Approaches

The limited clinical efficacy of this compound-gemcitabine combination in the phase II trial highlights the challenges in translating preclinical findings to clinical benefit. Recent research has explored alternative combination strategies for LMS treatment, including gamma secretase inhibitors with chemotherapy. A 2024 study demonstrated that the gamma secretase inhibitor MK-0752 synergized with gemcitabine and docetaxel in uLMS cell lines, resulting in decreased invasion, increased apoptosis, and altered gene expression pathways [7]. Additionally, other class I HDAC inhibitors such as tucidinostat have shown potent anti-proliferative effects in uLMS models, suggesting that epigenetic targeting remains a viable strategy but may require optimization of patient selection, dosing schedules, or combination partners [1].

Future research directions should include:

- Biomarker-driven patient selection to identify LMS subsets most likely to respond to HDAC inhibition

- Alternative dosing schedules to maximize synergistic effects while minimizing toxicity

- Triple combination strategies incorporating immunotherapy or targeted agents

- Rational combination with newer chemotherapeutic agents such as trabectedin

References

- 1. Targeting Class I Histone Deacetylases in Human Uterine ... [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Review of Uterine Leiomyosarcoma [mdpi.com]

- 3. with this compound for the treatment of... combined gemcitabine [pmc.ncbi.nlm.nih.gov]

- 4. This compound combined with gemcitabine for the treatment of ... [journals.plos.org]

- 5. SARC018-SPORE01 - SARC SARCOMA CLINICAL TRIALS [sarctrials.org]

- 6. SARC018: A Phase II Study of this compound Administered ... [dana-farber.org]

- 7. Combined Treatment of Uterine Leiomyosarcoma with ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes: Mocetinostat (MGCD0103) In Vitro Cell Proliferation Assay Protocols

Introduction to Mocetinostat and Cell Proliferation Assessment

This compound (MGCD0103) represents a class of targeted epigenetic agents that have shown significant potential in oncology research and drug development. As an isotype-selective histone deacetylase (HDAC) inhibitor, this compound specifically targets Class I HDACs (HDAC 1, 2, 3, and 8) and Class IV HDAC11 enzymes, distinguishing it from pan-HDAC inhibitors with broader specificity [1] [2]. This selectivity profile potentially offers a more focused mechanism of action while minimizing off-target effects commonly associated with less selective HDAC inhibitors.

The assessment of anti-proliferative activity forms a cornerstone of oncological drug development, providing critical insights into a compound's potential therapeutic efficacy. For this compound, which demonstrates multiple mechanisms of action including apoptosis induction, cell differentiation, and cell cycle arrest, proliferation assays serve as essential tools for quantifying its biological effects across various cancer models [1] [3]. These assays not only help establish dose-response relationships but also contribute to understanding the compound's mechanism of action when combined with complementary molecular analyses.

The relevance of proliferation assays for this compound evaluation extends beyond simple growth inhibition measurements. Research has demonstrated that this compound modulates key proliferation pathways through both direct epigenetic modifications and indirect effects on tumor microenvironment and immune recognition [4]. These multifaceted activities underscore the importance of robust, reproducible proliferation assays that can accurately capture the complex biological effects of this targeted therapeutic agent.

This compound Mechanism of Action and Biological Effects

Molecular Targets and HDAC Inhibition

This compound exerts its primary effects through selective inhibition of specific histone deacetylase enzymes. Biochemical profiling reveals that this compound demonstrates greatest potency against HDAC1 (IC₅₀ = 0.15 μM in cell-free assays), with 2- to 10-fold selectivity against HDAC2, HDAC3, and HDAC11 [3]. Importantly, the compound shows minimal activity against HDAC4, 5, 6, 7, and 8, highlighting its isotype-selective profile [3]. This selective targeting differentiates this compound from pan-HDAC inhibitors such as vorinostat and contributes to its unique biological and potential clinical profile.

At the molecular level, HDAC inhibition by this compound results in accumulation of acetylated histones, particularly histones H3 and H4, leading to a more open chromatin configuration [2]. This epigenetic modification facilitates transcription of genes involved in tumor suppression, cell cycle regulation, and differentiation. The accumulation of acetylated histones serves as an important pharmacodynamic marker for target engagement in both preclinical and clinical settings [2].

Functional Consequences in Tumor Cells

The molecular effects of this compound translate into several critical functional outcomes in tumor cells:

Cell Cycle Arrest: this compound induces G₂/M phase accumulation in various cancer cell lines, with EC₅₀ values below 1 μM in HCT116 cells [3]. This cell cycle arrest correlates with upregulation of cyclin-dependent kinase inhibitors such as p21 (CDKN1A), which shows EC₅₀ values of approximately 0.45 μM in HCT116 cells [3].

Apoptosis Induction: The compound activates both intrinsic and extrinsic apoptosis pathways, characterized by caspase activation, modulation of Bcl-2 family proteins (increased BAX, decreased Bcl-2 and Bid), and downregulation of anti-apoptotic proteins such as XIAP [1] [3]. In glioblastoma models, these pro-apoptotic effects demonstrate clear dose dependency, with higher concentrations (1.5-2.5 μM) producing more significant effects [1].

Cellular Differentiation: this compound promotes astrocytic differentiation in glioblastoma models through activation of differentiation markers like GFAP and suppression of undifferentiation markers (Id2, N-Myc) [1]. This differentiation effect represents an important non-cytotoxic mechanism that contributes to its anti-tumor activity.

Immunomodulatory Effects: Recent research has revealed that this compound increases tumor antigen presentation through upregulation of HLA genes and modulates immune cell populations in the tumor microenvironment, including decreased T-regulatory cells and increased CD8+ T cells [4]. These effects potentially enhance response to checkpoint inhibitor therapies.

Table 1: Key Molecular and Cellular Effects of this compound

| Effect Category | Specific Changes | Experimental Model | Concentration Range | |---------------------|----------------------|------------------------|-------------------------| | HDAC Inhibition | HDAC1 inhibition (IC₅₀ = 0.15 μM) | Cell-free assay | [3] | | Histone Acetylation | Increased acetylated H3 and H4 | Multiple cancer cell lines | 0.1-10 μM | [3] [2] | | Gene Regulation | p21 upregulation (EC₅₀ = 0.45 μM) | HCT116 cells | [3] | | Apoptosis Markers | Increased BAX, decreased Bcl-2 | Glioblastoma cells | 1.5-2.5 μM | [1] | | Immune Modulation | HLA upregulation, Treg decrease | NSCLC cells, syngeneic models | 0.5-5 μM | [4] |

Figure 1: this compound Mechanism of Action and Functional Consequences

Cell Proliferation Assay Protocols

MTT Cell Proliferation Assay Protocol

The MTT tetrazolium reduction assay represents one of the most widely used methods for assessing this compound's anti-proliferative effects. This colorimetric method measures cellular metabolic activity as a proxy for viable cell number, based on the reduction of yellow MTT to purple formazan crystals by metabolically active cells [1].

Protocol Details:

Cell Seeding: Plate cells at an optimal density of 0.5 × 10⁴ cells/well in 96-well plates containing growth medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin-streptomycin) [1]. Allow cells to adhere and reach approximately 70% confluence before treatment initiation.

Drug Treatment: Prepare fresh this compound solutions in DMSO, ensuring final DMSO concentrations do not exceed 0.1% to maintain vehicle toxicity below significant levels. Treat cells with a concentration range of 0-2.5 μM this compound for 48 hours [1]. Include vehicle controls and blank wells without cells for background subtraction.

MTT Incubation: Following treatment, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere [1]. During this incubation, metabolically active cells convert MTT to insoluble purple formazan crystals.

Solubilization and Measurement: Carefully remove the medium and add 100 μL of detergent reagent (typically DMSO or acidified isopropanol) to dissolve the formazan crystals. Shake plates thoroughly for 1 minute to ensure complete dissolution [1]. Measure absorbance at 570 nm with a reference wavelength of 690 nm to subtract background using a microplate reader.

Data Analysis: Calculate percentage viability by normalizing treated group absorbance values to vehicle controls. Generate dose-response curves and calculate IC₅₀ values using appropriate nonlinear regression analysis.

Cell Trace Violet Flow Cytometry-Based Proliferation Assay

For more detailed analysis of proliferation dynamics and division tracking, flow cytometry-based methods using dyes like Cell Trace Violet provide superior resolution compared to bulk metabolic assays.

Protocol Details:

Cell Labeling: Harvest and wash cells in PBS. Resuspend cells at 1-5 × 10⁶/mL in pre-warmed PBS containing 1-5 μM Cell Trace Violet. Incubate for 20 minutes at 37°C in the dark [5]. Quench the reaction by adding 5 volumes of complete medium and incubate for 5 minutes. Wash cells twice with complete medium to remove unincorporated dye.

Cell Plating and Treatment: Seed labeled cells at appropriate densities in culture plates. After cell adherence, treat with this compound at desired concentrations. Include vehicle controls and consideration for positive control groups (e.g., other known anti-proliferative agents).

Harvest and Analysis: Following treatment duration (typically 48-72 hours), harvest cells by gentle trypsinization if adherent. Analyze by flow cytometry using a 405 nm excitation laser and 450/50 nm emission filter [5]. Collect sufficient events for robust statistical analysis (typically 10,000-50,000 events per sample).

Data Interpretation: Analyze data using flow cytometry software to quantify proliferation indices. The sequential halving of fluorescence intensity with each cell division generates a profile of division peaks from which multiple parameters can be extracted: division index, proliferation index, and percentage of divided cells.

Table 2: Comparison of Proliferation Assay Methods for this compound Testing

| Parameter | MTT Assay | Cell Trace Violet Assay |

|---|---|---|

| Measurement Type | Metabolic activity (bulk) | Division tracking (single-cell) |

| Throughput | High | Medium |

| Time Required | 2-3 days | 3-4 days |

| Key Equipment | Microplate reader | Flow cytometer with violet laser |

| Information Gained | Overall viability/IC₅₀ | Division kinetics, heterogeneity |

| This compound Concentration Range | 0-2.5 μM [1] | 0-5 μM (adaptable) |

| Endpoint | Single timepoint | Multiple timepoints possible |

| Complementary Data | Cytotoxicity | Cell cycle, death mechanisms |

Figure 2: Experimental Workflow for this compound Proliferation Assays

Critical Experimental Parameters and Optimization

Cell Culture and Treatment Conditions

Successful assessment of this compound's anti-proliferative effects requires careful attention to cell culture conditions and treatment parameters. Based on established protocols, the following conditions have proven effective:

Cell Lines: this compound has been evaluated across diverse cancer models, including glioblastoma (T98G, C6) [1], colorectal carcinoma (HCT116, IC₅₀ = 0.29-0.3 μM) [3], non-small cell lung cancer [4], and various hematological malignancies [6]. Selection of appropriate models should align with research objectives, considering both sensitive and resistant lines for mechanism studies.

Culture Conditions: Maintain cells in recommended media (typically RPMI 1640 or DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified atmosphere with 5% CO₂ at 37°C [1]. Ensure consistent passage practices to maintain logarithmic growth and genetic stability.

Drug Preparation: Prepare this compound stock solutions in DMSO at 5-10 mM concentration, storing at -20°C in aliquots to prevent freeze-thaw degradation [1]. For treatment, serially dilute in culture medium to achieve final working concentrations, ensuring DMSO concentrations remain consistent across all treatment groups (typically ≤0.1%).

Treatment Duration: Standard incubation periods range from 48-72 hours, with 48 hours being common for initial screening [1]. Longer exposures may reveal additional effects particularly for cytostatic mechanisms, while shorter timepoints (24 hours) may be appropriate for early response markers.

Controls and Assay Validation

Robust experimental design requires implementation of appropriate controls and validation measures:

Control Groups: Include vehicle controls (DMSO at same concentration as treated groups), positive controls (established anti-proliferative agents such as other HDAC inhibitors or standard chemotherapeutics), and blank controls (medium without cells) for background subtraction.

Quality Assessment: Regularly monitor cell line authentication and screen for mycoplasma contamination to maintain model validity. Ensure consistent cell viability (>90%) in pre-treatment cultures.

Replicate Strategy: Employ appropriate replication with minimum triplicate technical replicates and three independent biological replicates to account for both experimental and biological variability [1].

Assay Linearity: Validate that the signal response falls within the linear range of detection for both MTT (typically 1,000-100,000 cells/well depending on cell type) and flow cytometry assays.

Data Analysis and Interpretation

Quantification of Anti-proliferative Effects

Accurate data analysis transforms experimental results into meaningful biological insights:

IC₅₀ Determination: Calculate half-maximal inhibitory concentrations using four-parameter nonlinear regression of normalized dose-response data. This compound typically demonstrates IC₅₀ values in the submicromolar to low micromolar range across various models, such as 0.29 μM in HCT116 colorectal carcinoma cells and 0.67 μM in Du145 prostate cancer cells [3].

Statistical Analysis: Apply appropriate statistical tests based on experimental design, typically one-way ANOVA with post-hoc testing for multiple comparisons or Student's t-test for paired comparisons. Consider employing specialized software for flow cytometry proliferation analysis that automatically calculates division indices and generation frequencies.

Response Classification: Categorize anti-proliferative effects based on established criteria: high sensitivity (IC₅₀ < 0.5 μM), moderate sensitivity (IC₅₀ 0.5-2 μM), and low sensitivity (IC₅₀ > 2 μM) based on published this compound response data [3].

Integration with Complementary Assays

Proper interpretation of proliferation data requires contextualization with additional experimental approaches:

Cell Death Assessment: Distinguish cytostatic from cytotoxic effects by combining proliferation assays with apoptosis measurements (Annexin V/propidium iodide staining) [1] and complementary viability assays.

Cell Cycle Analysis: Integrate DNA content analysis by propidium iodide staining to characterize this compound-induced cell cycle perturbations, particularly G₂/M arrest as reported in HCT116 models [3].

Target Engagement Verification: Confirm HDAC inhibition through histone acetylation assessment by Western blotting or immunofluorescence, detecting increased acetylated histone H3 and H4 levels [3] [2].

Morphological Assessment: Employ light microscopy to document this compound-induced morphological changes associated with differentiation or apoptosis, using staining methods such as Kwik-Diff staining kit [1].

Application Notes and Technical Considerations

Assay Selection Guidance

Choosing the appropriate proliferation assay depends on specific research objectives and available resources:

MTT Applications: Ideal for high-throughput screening of multiple this compound concentrations across numerous cell lines, or when specialized equipment like flow cytometers is unavailable. Best suited for initial potency assessments and compound ranking.

Flow Cytometry Applications: Recommended for mechanistic studies requiring resolution of heterogeneous responses within populations, detailed kinetic analysis, or simultaneous assessment of multiple parameters (proliferation, cell cycle position, death markers).

Combined Approaches: For comprehensive characterization, employ sequential or parallel application of multiple assay formats, leveraging the throughput of MTT with the resolution of flow cytometry to fully capture this compound's biological effects.

Troubleshooting and Optimization

Common challenges and optimization strategies for this compound proliferation assays:

High Background Signals: Ensure proper washing steps, use appropriate blank controls, and verify that this compound or vehicle alone does not directly interfere with detection chemistry.

Variable Replicate Measurements: Implement consistent cell seeding protocols, allow adequate cell attachment before treatment initiation, and ensure uniform drug distribution across wells.

Inadequate Signal Dynamic Range: Optimize cell seeding density through preliminary range-finding experiments and adjust treatment duration based on doubling times of specific cell lines.

Flow Cytometry Artifacts: Include viability dyes to exclude dead cells from analysis, use single-color controls for compensation, and establish appropriate gating strategies based on untreated controls.

Advanced Applications and Combination Studies

This compound's mechanism supports investigation beyond single-agent activity:

Combination Therapy Screening: Evaluate this compound in combination with other therapeutic classes, such as proteasome inhibitors [2], DNA methylation inhibitors [7], or immune checkpoint inhibitors [4], using proliferation assays to quantify synergistic, additive, or antagonistic interactions.

Resistance Mechanisms: Employ prolonged culture with increasing this compound concentrations to generate resistant models, then utilize proliferation assays to characterize resistance magnitude and cross-resistance patterns.

Time-Dependent Effects: Implement multiple timepoint analyses to distinguish rapid cytostatic effects from delayed responses, particularly important for differentiation-inducing agents like this compound.

Conclusion

The comprehensive evaluation of this compound's anti-proliferative activity through well-validated assay protocols provides critical insights into its therapeutic potential and mechanisms of action. The protocols detailed in this document, particularly the MTT and Cell Trace Violet assays, offer robust methods for quantifying these effects across diverse experimental contexts. When properly executed with attention to critical parameters and appropriate controls, these assays generate reliable, reproducible data that supports both basic research and drug development applications involving this selective HDAC inhibitor.

As research continues to elucidate this compound's complex biological effects, including its impacts on tumor microenvironment and immune recognition, proliferation assays will remain essential tools for characterizing its activity alone and in rational combination strategies. The integration of these fundamental approaches with more specialized techniques provides a comprehensive framework for advancing our understanding of this promising epigenetic-targeted agent.

References

- 1. as a novel selective histone... | Research Square this compound [researchsquare.com]

- 2. This compound (MGCD0103): a review of an isotype ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 3. This compound (MGCD0103) | HDAC inhibitor | Mechanism [selleckchem.com]

- 4. The class I/IV HDAC inhibitor this compound increases tumor ... [pubmed.ncbi.nlm.nih.gov]

- 5. - Protocol T In and Treg Suppression vitro ... Cell Proliferation Assay [bio-protocol.org]

- 6. Phase II Study of this compound (MGCD0103) In Patients ... - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - an overview [sciencedirect.com]

Mocetinostat in Cancer Research: Application Notes and Protocols for Clonogenic Assays

Introduction to Mocetinostat and Clonogenic Assays

This compound (MGCD0103) is an isotype-selective inhibitor of Class I (HDAC1, 2, 3, 8) and Class IV (HDAC11) histone deacetylases (HDACs). As an epigenetic modulator, it causes histone hyperacetylation, leading to altered gene expression, cell cycle arrest, and induction of apoptosis in cancer cells [1] [2]. The clonogenic assay, or colony formation assay, is the gold-standard in vitro method for assessing the long-term reproductive viability of single cells after cytotoxic treatment. It measures the ability of a single cell to proliferate indefinitely, forming a colony of at least 50 cells, and is crucial for evaluating the efficacy of potential anti-cancer agents like this compound [3].

This document provides detailed application notes and standardized protocols for using clonogenic assays to investigate the effects of this compound on various cancer cell lines, supporting researchers in preclinical drug development.

Key Research Findings and Data Summary

Research across multiple cancer types has consistently shown that this compound can effectively reduce the clonogenic survival of cancer cells, both as a single agent and in combination with other chemotherapeutics.

Table 1: Summary of this compound Efficacy in Preclinical Studies Utilizing Clonogenic Assays

| Cancer Type | Cell Line(s) | Key Findings on Clonogenic Survival | Combination Therapy | Reference |

|---|---|---|---|---|

| Leiomyosarcoma (LMS) | SKLMS1, LMS1 | This compound (0.5-1 μM) abrogated clonogenic potential. | Synergistic effect with Gemcitabine. | [4] [5] |

| Breast Cancer | 4T1 (Murine) | Significant reduction in colony formation. | Synergistic effect with Capecitabine (CDI=0.96). | [6] |

| Prostate Cancer | DU-145, PC-3 | Induced apoptosis and reduced cell growth. | Enhanced efficacy of Docetaxel. | [7] |

| Glioblastoma | T98G, C6 | Inhibited cell proliferation and colony formation. | Studied as a single agent. | [1] |

| Various Solid Tumors | HCT116, A549, Du145 | IC50 values for anti-proliferative activity ranged from 0.29 μM to 0.9 μM. | Potentiates other agents. | [2] |

Interpretation of Key Findings

- Single-Agent Activity: this compound demonstrates direct, dose-dependent inhibition of colony formation across diverse malignancies, including soft-tissue sarcomas, glioblastomas, and carcinomas [4] [1]. This indicates its potent cytostatic and cytotoxic effects.

- Synergistic Combinations: A key application of this compound is its use in combination therapy. It shows synergistic effects (Combination Index, CDI < 1) with standard chemotherapeutics like gemcitabine and capecitabine, significantly enhancing the reduction of clonogenic survival compared to either drug alone [4] [6]. This synergy can help overcome drug resistance and improve therapeutic outcomes.

- Mechanistic Insights: The reduction in clonogenic survival is driven by multiple mechanisms, including the induction of apoptosis (evidenced by caspase-3/7 activation), cell cycle arrest, and epigenetic reactivation of tumor suppressor genes or miRNAs (e.g., miR-31) [4] [7].

Detailed Experimental Protocols

Core Clonogenic Assay Protocol for this compound

The following protocol is adapted from established methodologies [4] [3] and can be applied to various adherent cancer cell lines.

Principle: This assay evaluates the ability of a single cell to undergo unlimited division, forming a macroscopic colony, after treatment with a cytotoxic agent like this compound.

Materials:

- Cancer cell line of interest (e.g., SKLMS1, 4T1, T98G)

- This compound (MGCD0103) stock solution (e.g., dissolved in DMSO to 5-10 mM)

- Appropriate cell culture medium and supplements

- 6-well or 12-well tissue culture plates

- Crystal violet staining solution (0.5% w/v in 6% v/v glutaraldehyde) or Giemsa stain

- Phosphate Buffered Saline (PBS)

- Incubator (37°C, 5% CO₂)

Workflow:

Step-by-Step Procedure:

Cell Preparation and Seeding:

- Harvest exponentially growing cells using trypsin and prepare a single-cell suspension.

- Count cells and seed them at a low density into multi-well plates. The density must be optimized for each cell line to ensure colonies can grow without merging. A common starting point is 200-500 cells per well in a 6-well plate [4] [3].

- Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.

Drug Treatment:

- Prepare serial dilutions of this compound in fresh culture medium. A typical concentration range based on literature is 0.1 μM to 2.5 μM [4] [1]. Include a vehicle control (e.g., DMSO at the same concentration as in drug wells).

- Remove the medium from the seeded plates and replace it with the medium containing this compound or vehicle.

- Incubate the cells with the drug for a specified period, commonly 24 hours [4].

Colony Growth Phase:

- After the treatment period, carefully remove the drug-containing medium.

- Gently wash the cells once with PBS to remove any residual drug.

- Add fresh, pre-warmed culture medium.

- Return the plates to the incubator for 10 to 14 days, or until visible colonies (≥50 cells) have formed in the control wells. Do not disturb the plates during this period.

Fixation, Staining, and Counting:

- After the incubation period, aspirate the medium.

- Gently rinse the wells with PBS.

- Fix and stain the colonies by adding crystal violet staining solution (0.5% w/v) for 30 minutes at room temperature [4] [3]. Alternatively, methanol fixation followed by Giemsa staining can be used [6].

- Rinse the plates thoroughly with tap water to remove excess stain and air-dry.

- Count the stained colonies manually or using automated colony counting software. A colony is typically defined as a cluster of at least 50 cells.

Calculations:

- Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) × 100%

- Surviving Fraction (SF) = (Number of colonies in treatment group / Number of cells seeded) / PE

Protocol for Clonogenic Assay in Combination Therapy

To assess synergy between this compound and other agents (e.g., gemcitabine, capecitabine), the protocol can be modified.

Procedure:

- Follow the core protocol for cell seeding.

- For the combination group, treat cells with this compound and the second agent simultaneously, or in a sequential manner as described in specific studies (e.g., this compound 24 hours prior to gemcitabine) [4].

- Use appropriate single-agent and vehicle controls.

- After treatment, remove all drugs, wash with PBS, add fresh medium, and proceed with the colony growth and staining phases as in the core protocol.

Synergy Analysis:

- Analyze data using software like CompuSyn to calculate a Combination Index (CI) [4].

- A CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism.

- Alternatively, the Coefficient of Drug Interaction (CDI) can be used, where CDI = AB / (A × B). Here, CDI < 0.7 indicates significant synergy, CDI < 1 indicates synergy, and CDI > 1 indicates antagonism [6].

Critical Considerations and Troubleshooting

- Optimization is Key: The optimal cell seeding density, drug concentration, and treatment duration must be determined empirically for each new cell line to obtain a countable number of well-separated colonies in the control wells.

- Solvent Control: The concentration of DMSO or other solvents used to reconstitute this compound must be kept consistent across all wells and at a low level (typically ≤0.1%) to avoid nonspecific cytotoxicity.

- Handling and Incubation: Avoid moving or disturbing the plates during the colony growth phase, as this can cause colonies to disperse. Ensure incubator conditions (temperature, humidity, CO₂) are stable.

- Assay Robustness: The clonogenic assay has been shown to have acceptable inter-assay precision, with coefficients of variation for key parameters like SF2 (surviving fraction at 2 Gy) often below 30% [8]. Factors like the timing of cell seeding can influence results and should be controlled [8].

- Comparison with Other Assays: While the MTT assay is a useful, high-throughput method for measuring metabolic activity and short-term proliferation, it is not a direct substitute for the clonogenic assay, which specifically measures long-term reproductive cell death [9].

Conclusion

This compound is a potent, class I-selective HDAC inhibitor with demonstrated efficacy in suppressing clonogenic survival across a spectrum of cancer cell lines. The provided detailed protocols and data summaries offer a robust foundation for researchers to design and execute studies investigating the anti-cancer properties of this compound, both as a single agent and in rational combination therapies. The clonogenic assay remains an indispensable tool for validating its cytostatic effects in preclinical models.

References

- 1. This compound as a novel selective histone deacetylase (HDAC ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (MGCD0103) | HDAC inhibitor | Mechanism [selleckchem.com]

- 3. of Clonogenic in vitro | Nature Protocols assay cells [nature.com]

- 4. combined with gemcitabine for the treatment of... This compound [pmc.ncbi.nlm.nih.gov]

- 5. This compound combined with gemcitabine for the treatment of ... [pubmed.ncbi.nlm.nih.gov]

- 6. The novel combination of this compound and... | Research Square [researchsquare.com]

- 7. Class I HDAC inhibitor this compound induces apoptosis by ... [nature.com]

- 8. Inter- assay precision of clonogenic for radiosensitivity in... assays [scholar.ui.ac.id]

- 9. Determination of cell survival after irradiation via clonogenic ... assay [ro-journal.biomedcentral.com]

Comprehensive Application Notes and Protocols: Mocetinostat Western Blot Analysis for Acetylated Histone Detection

Introduction to Mocetinostat (MGCD0103) as a Selective HDAC Inhibitor

This compound (MGCD0103) is an orally available, isotype-selective histone deacetylase (HDAC) inhibitor that specifically targets Class I HDACs (HDAC 1, 2, 3, and 8) and Class IV HDAC (HDAC11). This benzamide-class inhibitor differs from pan-HDAC inhibitors through its selective targeting, which may potentially reduce toxicity profiles while maintaining antitumor efficacy. The compound exerts its effects by inhibiting HDAC enzyme activity, leading to the accumulation of acetylated histones and subsequent alterations in gene expression patterns that affect critical cellular processes including proliferation, apoptosis, and differentiation [1] [2].

The primary molecular mechanism of this compound involves the inhibition of HDAC enzymes, which normally remove acetyl groups from lysine residues on histone proteins. This inhibition results in hyperacetylation of histones, particularly histones H3 and H4, leading to a more relaxed chromatin structure that facilitates transcription of previously silenced genes, including tumor suppressor genes. Additionally, HDAC inhibitors can affect non-histone proteins, further expanding their biological impact. This compound has demonstrated promising antitumor activity across various cancer models, including hematological malignancies and solid tumors, through induction of apoptosis, cell cycle arrest, and differentiation [2] [3].

Table 1: Key Characteristics of this compound (MGCD0103)

| Property | Description |

|---|---|

| Chemical Class | Benzamide |

| Molecular Weight | 558.27 g/mol (dihydrobromide salt) |

| HDAC Selectivity | Class I (HDAC1, 2, 3, 8) and Class IV (HDAC11) |

| Administration Route | Oral |

| Primary Mechanisms | Histone hyperacetylation, cell cycle arrest, apoptosis induction, differentiation promotion |

| Clinical Status | Phase 2 trials for various malignancies |

This compound Mechanism of Action and Signaling Pathways

The molecular interplay between this compound and epigenetic regulation represents a sophisticated mechanism for controlling gene expression in cancer cells. At its core, this compound inhibits HDAC enzymes, leading to increased acetylation of histone tails, which in turn promotes a more open chromatin configuration and facilitates transcription of genes involved in tumor suppression and cellular differentiation [1]. Beyond its effects on histones, this compound influences multiple signaling pathways and cellular processes that contribute to its antitumor activity.

The diagram below illustrates the key molecular mechanisms through which this compound exerts its effects on cancer cells:

The multifaceted activity of this compound extends beyond direct histone modification to include regulation of key apoptotic pathways. Research has demonstrated that this compound significantly induces apoptosis through increased expression of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins such as Bcl-2 and Bid [1] [4]. Additionally, this compound activates the expression of miR-31, a proapoptotic microRNA that targets and suppresses the antiapoptotic protein E2F6, creating another pathway for apoptosis induction in cancer cells [3]. The compound has also been shown to inhibit the PI3K/AKT pathway, which is crucial for cell survival and proliferation, further contributing to its antitumor efficacy [4].

Detailed Western Blot Protocol for Detecting Acetylated Histones Post-Mocetinostat Treatment

Sample Preparation and Histone Extraction

Proper sample preparation is critical for successful detection of histone acetylation changes following this compound treatment. For in vitro studies, cells should be treated with this compound at concentrations typically ranging from 0.5-2.5 μM for 24-48 hours, though dose and time optimization may be necessary for different cell types [1] [4]. Following treatment, histone proteins require specialized extraction due to their nuclear localization and strong DNA binding.

- Acid extraction method: Use the EpiQuik Total Histone Extraction Kit or similar. Cells are lysed in a proprietary buffer followed by centrifugation. The pellet is then resuspended in balance buffer and sulfuric acid is added for acid extraction. After further centrifugation, the supernatant containing histones is transferred to a new tube, and trichloroacetic acid is added to precipitate histones. The final pellet is washed with acetone and resuspended in nuclease-free water [5] [6].

- Protein quantification: Use Bradford or BCA assay to determine histone concentration. For histone western blots, load 0.5-2 μg of acid-extracted histones per lane [7] [8].

- Sample preparation for electrophoresis: Dilute histone samples in 1× LDS sample buffer supplemented with 100 mM DTT. Heat samples to 95°C for 5 minutes to denature proteins, then briefly centrifuge to restore volume lost to condensation [7] [8].

Gel Electrophoresis and Transfer

Electrophoresis conditions must be optimized for histones due to their small molecular weight (typically 11-17 kDa). The following protocol has been specifically validated for histone separation:

Gel preparation: Prepare a 10-15% Bis-Tris gel with 1.0 mm thickness. A higher percentage gel (15%) is recommended for more effective resolution of histone proteins and better separation of acetylated isoforms [7] [8].

Electrophoresis: Load histone samples and include pre-stained protein standards. Run the gel in MES SDS running buffer at 200 V for 35 minutes. Do not run the dye front completely off the gel when working with small proteins like histones [7].

Protein transfer: Transfer proteins from gel to membrane using either semi-dry or wet transfer methods. For nitrocellulose membranes with 0.2 μm pore size, transfer at 30V for 70 minutes using 1× transfer buffer with 20% methanol. Transfer times between 30-90 minutes are generally sufficient for effective histone transfer [7] [8].

Transfer verification: Verify successful transfer and equal loading using Ponceau staining. After imaging, dilute the Ponceau stain out of the membrane with dH₂O before proceeding to blocking [7].

Immunoblotting and Detection

Antibody selection and detection are crucial steps for specific acetylated histone detection. The following protocol ensures specific recognition of histone acetylation:

Blocking: Block the membrane for 1 hour at room temperature using 5% BSA in 0.1% TBST (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween 20). BSA is preferred over non-fat milk for detection of post-translational modifications [7] [8].

Primary antibody incubation: Prepare primary antibody in blocking buffer at the manufacturer's recommended dilution. Commonly used antibodies include anti-acetyl-histone H3, anti-acetyl-histone H4, or pan-specific anti-acetyl-lysine antibodies. Incubate the membrane with primary antibody for 1.5 hours at room temperature or overnight at 4°C on a rotating platform [7] [5].

Washing: Rinse blots briefly in 0.1% TBST, then perform two 5-minute washes followed by two 10-minute washes using the same buffer [7].

Secondary antibody incubation: Incubate membrane with HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG H&L) diluted in 1% BSA/0.1% TBST for 1 hour at room temperature [8].

Detection: Wash membrane in 0.1% TBST twice for 5 minutes, and twice for 10 minutes. Perform ECL detection according to the manufacturer's instructions. Capture images using various exposure durations: 10 seconds, 30 seconds, 1 minute, 2 minutes, 3 minutes, 4 minutes, and 5 minutes to ensure optimal signal without saturation [7].

The diagram below illustrates the complete workflow for histone western blot analysis:

Expected Results and Data Interpretation

Quantitative Acetylation Changes

This compound treatment typically induces dose-dependent increases in histone acetylation, which can be quantified through densitometric analysis of western blot bands. Research across various cancer models has demonstrated consistent patterns of hyperacetylation following this compound exposure, with specific acetylation marks showing different responsiveness.

Table 2: Expected Histone Acetylation Patterns Post-Mocetinostat Treatment

| Histone Mark | Expected Change | Biological Significance | Reported Cell Models |

|---|---|---|---|